molecular formula C16H13FN2O5 B6410459 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% CAS No. 1261978-05-5

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%

Cat. No. B6410459
CAS RN: 1261978-05-5
M. Wt: 332.28 g/mol
InChI Key: ZIQBWRCRASSZFB-UHFFFAOYSA-N
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Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% (2-ECFNB-95) is a compound of interest in the field of synthetic organic chemistry. It is a versatile building block used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other materials. It is a white crystalline solid with a melting point of 150-152°C.

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of organic dyes, polymers, and other materials. Furthermore, it has been used as a starting material for the synthesis of heterocyclic compounds and other organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% is based on its ability to act as a nucleophile in nucleophilic substitution reactions. It can react with electrophiles, such as halogens and other electrophilic compounds, to form new bonds. This process is known as nucleophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it may have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% is a useful building block for the synthesis of a variety of organic molecules. It is relatively easy to synthesize, and the reaction conditions are mild, making it suitable for use in a laboratory setting. However, it is important to note that the reactivity of the compound can vary depending on the reaction conditions, so it is important to be aware of the potential limitations when working with the compound.

Future Directions

Future research on 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% could focus on its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research could be conducted on its use as a building block for the synthesis of organic molecules, and its potential applications in the fields of agrochemicals, polymers, and dyes. Additionally, research could be done to investigate its potential toxicity, as well as its potential interactions with other compounds. Finally, further research could be conducted on its mechanism of action, and its potential to act as a nucleophile in nucleophilic substitution reactions.

Synthesis Methods

The most common method for the synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95% is the reaction of 4-nitrobenzaldehyde with ethyl carbamate in the presence of a Lewis acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C for 2-4 hours. The desired product is then isolated by recrystallization from a suitable solvent.

properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O5/c1-2-18-15(20)12-5-3-9(7-14(12)17)13-8-10(19(23)24)4-6-11(13)16(21)22/h3-8H,2H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQBWRCRASSZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691931
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-nitrobenzoic acid

CAS RN

1261978-05-5
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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